L-Tyrosine-1-13C

Catalog No.
S1480172
CAS No.
110622-46-3
M.F
C9H11NO3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-1-13C

CAS Number

110622-46-3

Product Name

L-Tyrosine-1-13C

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1

InChI Key

OUYCCCASQSFEME-IDMPRHEVSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O

L-Tyrosine-1-13C is a stable isotope-labeled form of the amino acid L-Tyrosine, where one of the carbon atoms in the aromatic ring is replaced by the carbon-13 isotope. L-Tyrosine itself is a non-essential amino acid that plays a critical role in protein synthesis and serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, to study metabolic pathways and biochemical processes involving this amino acid.

The mechanism of action of L-Tyrosine-1-13C is primarily related to its role as a tracer molecule. The ¹³C enrichment allows researchers to monitor the incorporation and metabolism of L-tyrosine in various biological systems. For instance, it can be used to study:

  • Protein synthesis rates in different tissues [].
  • Dopamine and norepinephrine production in the brain [].
  • Metabolic pathways of L-tyrosine in specific cell types.
  • Specific data on toxicity or flammability is likely limited due to its specialized use.
  • It's recommended to consult the safety data sheet (SDS) provided by the supplier for handling and disposal guidelines.

Metabolic Tracing and Flux Analysis:

  • Understanding metabolic pathways: L-Tyrosine-1-13C can be incorporated into cells and subsequently metabolized into various downstream products, including neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin. By tracking the incorporation and fate of the labeled carbon using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into the flux and regulation of these metabolic pathways. Source: NMR-Based Metabolomics: Approaches and Applications
  • Investigating drug effects: L-Tyrosine-1-13C can be used to study how drugs or other interventions affect metabolic processes. For example, researchers can assess the impact of a drug on dopamine synthesis by measuring the incorporation of L-Tyrosine-1-13C into this neurotransmitter. Source: Stable Isotope Tracers in Metabolic Research: Principles and Practice

Protein Turnover and Synthesis Studies:

  • Measuring protein synthesis rates: L-Tyrosine-1-13C can be used to label newly synthesized proteins in cells or tissues. By measuring the incorporation of the labeled amino acid into protein over time, researchers can estimate protein synthesis rates. Source: Protein Synthesis: Methods and Protocols
  • Understanding protein degradation pathways: Combining L-Tyrosine-1-13C with other techniques like mass spectrometry can help researchers investigate the mechanisms and pathways involved in protein degradation. Source: Protein Degradation: Methods and Protocols

Brain Imaging and Neurotransmitter Studies:

  • Mapping neurotransmitter synthesis: L-Tyrosine-1-13C can be administered to humans or animal models and its incorporation into neurotransmitters measured using positron emission tomography (PET) or magnetic resonance spectroscopy (MRS). This allows researchers to map the regional distribution and synthesis rates of neurotransmitters in the brain. Source: Positron Emission Tomography: Basic Sciences:
  • Investigating neuropsychiatric disorders: Studies using L-Tyrosine-1-13C have been conducted to understand the role of neurotransmitter dysfunction in disorders like Parkinson's disease and depression. Source: Positron Emission Tomography: Basic Sciences:

Other Applications:

  • Studying gut microbiome metabolism: L-Tyrosine-1-13C can be used to investigate how gut bacteria metabolize dietary tyrosine and other amino acids. Source: Stable Isotope Tracers in Microbial Ecology:
  • Understanding plant biochemistry: L-Tyrosine-1-13C can be used to study plant metabolic pathways involved in the synthesis of secondary metabolites like phenylpropanoids. Source: Stable Isotopes: Their Use in Plant Biology
, primarily due to its functional groups. Key reactions include:

  • Hydroxylation: L-Tyrosine can be hydroxylated to form other derivatives, which can further participate in metabolic pathways.
  • Transamination: It can react with α-ketoglutarate to form p-hydroxyphenylpyruvate via the action of tyrosine transaminase.
  • Deamination: L-Tyrosine can be deaminated to produce p-hydroxyphenylacetate.
  • Phosphorylation: The hydroxyl group can be phosphorylated by protein kinases, leading to the formation of phosphotyrosine, which is crucial in signal transduction pathways .

L-Tyrosine exhibits several biological activities:

  • Neurotransmitter Precursor: It is involved in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which are critical for mood regulation, stress response, and cognitive functions .
  • Antioxidant Properties: L-Tyrosine has been shown to possess antioxidant properties that help mitigate oxidative stress in cells .
  • Role in Protein Synthesis: As an amino acid, it is incorporated into proteins and enzymes, contributing to various physiological functions.

L-Tyrosine-1-13C can be synthesized through several methods:

  • Chemical Synthesis: This involves multi-step synthetic routes that utilize starting materials like malonic acid or phenolic compounds. For instance, a method includes converting [2-13C]-malonic acid into a phenolic derivative before coupling it with cysteine to yield L-Tyrosine labeled with carbon-13 .
  • Enzymatic Synthesis: Enzymes such as phenylalanine hydroxylase can catalyze the conversion of phenylalanine to L-Tyrosine. By using labeled substrates, researchers can produce isotopically enriched forms like L-Tyrosine-1-13C .
  • Microbial Fermentation: Certain microorganisms can be genetically engineered to produce L-Tyrosine from glucose or other carbon sources while incorporating stable isotopes during biosynthesis.

L-Tyrosine-1-13C has various applications:

  • Metabolic Studies: It is widely used in metabolic tracing studies to understand the pathways of amino acids and neurotransmitter synthesis.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 isotope allows for detailed structural analysis of biomolecules.
  • Pharmaceutical Research: It aids in drug development by providing insights into how drugs interact with biological systems at the molecular level.

Interaction studies involving L-Tyrosine-1-13C focus on its role in metabolic pathways and its effects on neurotransmitter levels. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe how L-Tyrosine interacts with other metabolites in real-time.
  • Mass Spectrometry: For quantifying changes in metabolite levels following administration of L-Tyrosine or its derivatives.

These studies contribute significantly to understanding disorders related to neurotransmitter imbalances and potential therapeutic interventions.

L-Tyrosine shares structural similarities with several other amino acids and compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-PhenylalanineAromatic ringPrecursor to L-Tyrosine; essential amino acid
L-DOPAHydroxylated phenylDirect precursor to dopamine
3-HydroxytyrosineHydroxylatedAntioxidant properties; found in olive oil
N-Acetyl-L-TyrosineAcetylated formEnhanced solubility; used in dietary supplements

L-Tyrosine stands out due to its dual role as both a precursor for neurotransmitters and its involvement in protein synthesis, making it crucial for both metabolic processes and physiological functions .

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

182.07724805 g/mol

Monoisotopic Mass

182.07724805 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-Tyrosine-1-13C

Dates

Modify: 2023-09-12

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